molecular formula C7H3BrClNO B13022552 3-Bromo-4-chlorobenzo[d]isoxazole

3-Bromo-4-chlorobenzo[d]isoxazole

Cat. No.: B13022552
M. Wt: 232.46 g/mol
InChI Key: FSKPBZNKFSJUOF-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzo[d]isoxazole is a heterocyclic compound that features a five-membered isoxazole ring fused to a benzene ring, with bromine and chlorine substituents at the 3 and 4 positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

3-Bromo-4-chlorobenzo[d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chlorobenzo[d]isoxazole
  • 4-Bromo-3-chlorobenzo[d]isoxazole
  • 3,4-Dichlorobenzo[d]isoxazole

Uniqueness

3-Bromo-4-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions on the isoxazole ring can lead to different chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

3-bromo-4-chloro-1,2-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-6-4(9)2-1-3-5(6)11-10-7/h1-3H

InChI Key

FSKPBZNKFSJUOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NO2)Br

Origin of Product

United States

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